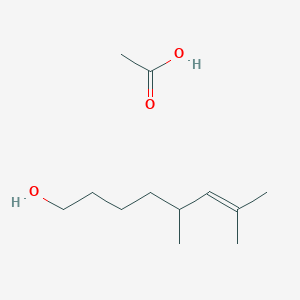
Acetic acid;5,7-dimethyloct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5,7-dimethyloct-6-en-1-ol, also known as citronellyl acetate, is an organic compound with the molecular formula C12H22O2. It is a naturally occurring ester found in various essential oils, including citronella oil. This compound is widely used in the fragrance and flavor industries due to its pleasant floral and citrus-like aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, citronellyl acetate is produced by the hydrogenation of geraniol or nerol over a copper chromite catalyst. This method allows for the large-scale production of citronellyl acetate with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Citronellyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellal and other related compounds.
Reduction: Reduction of citronellyl acetate can yield citronellol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Citronellal, citronellic acid.
Reduction: Citronellol.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
Citronellyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and as a component in perfumes, soaps, and cleaning products
Mechanism of Action
The mechanism of action of citronellyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activity and interaction with cell membranes. Its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. Additionally, its insect repellent properties are thought to result from its ability to interfere with the olfactory receptors of insects .
Comparison with Similar Compounds
Similar Compounds
Citronellol: An alcohol with a similar structure, used in fragrances and as an insect repellent.
Geraniol: Another alcohol with a similar structure, known for its rose-like scent and used in perfumes and flavorings.
Nerol: An isomer of geraniol, also used in fragrances and flavorings.
Uniqueness
Citronellyl acetate is unique due to its ester functional group, which imparts a distinct aroma compared to its alcohol counterparts. This esterification also enhances its stability and makes it more suitable for use in various industrial applications .
Properties
CAS No. |
92037-76-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;5,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-9(2)8-10(3)6-4-5-7-11;1-2(3)4/h8,10-11H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
XYMVDAHEZYMRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)C=C(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















